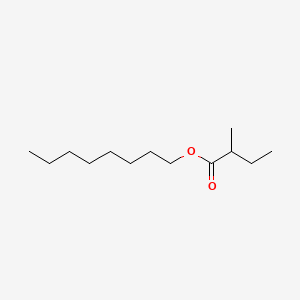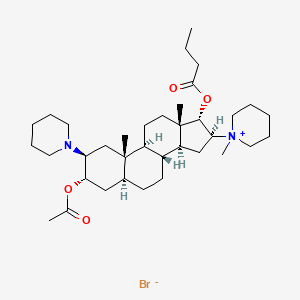
4,4'-Di(methacryloylamino)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Di(methacryloylamino)azobenzene is an organic compound with the molecular formula C20H20N4O2. It is characterized by the presence of two methacryloylamino groups attached to an azobenzene core. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(methacryloylamino)azobenzene typically involves the reaction of 4,4’-diaminoazobenzene with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
4,4’-diaminoazobenzene+2methacryloyl chloride→4,4’-Di(methacryloylamino)azobenzene+2HCl
Industrial Production Methods
Industrial production of 4,4’-Di(methacryloylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di(methacryloylamino)azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to light, which is a reversible process.
Polymerization: The methacryloyl groups can undergo free radical polymerization to form polymers.
Substitution Reactions: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Substitution Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides are used in the presence of a base.
Major Products
Photoisomerization: The major products are the trans and cis isomers of the compound.
Polymerization: The major products are polymers with methacryloylaminoazobenzene units in the backbone.
Substitution Reactions: The major products are substituted derivatives of the compound.
Scientific Research Applications
4,4’-Di(methacryloylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive monomer in the synthesis of smart polymers and materials.
Biology: Employed in the study of photoresponsive biomolecules and in the development of light-controlled drug delivery systems.
Medicine: Investigated for its potential in photodynamic therapy and as a component in light-activated medical devices.
Industry: Utilized in the production of photoresponsive coatings, adhesives, and sensors.
Mechanism of Action
The primary mechanism of action of 4,4’-Di(methacryloylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound switches between its trans and cis forms, leading to changes in its physical and chemical properties. This photoisomerization process can be harnessed to control the behavior of materials and systems at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of 4,4’-Di(methacryloylamino)azobenzene, known for its photoisomerization properties.
4,4’-Diaminoazobenzene: A precursor in the synthesis of 4,4’-Di(methacryloylamino)azobenzene.
4,4’-Dihydroxyazobenzene: Another derivative of azobenzene with hydroxyl groups instead of amino groups.
Uniqueness
4,4’-Di(methacryloylamino)azobenzene is unique due to the presence of methacryloyl groups, which allow it to undergo polymerization reactions. This makes it particularly useful in the synthesis of photoresponsive polymers and materials, distinguishing it from other azobenzene derivatives.
Properties
IUPAC Name |
2-methyl-N-[4-[[4-(2-methylprop-2-enoylamino)phenyl]diazenyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19(25)21-15-5-9-17(10-6-15)23-24-18-11-7-16(8-12-18)22-20(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJMDIVOIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76961-11-0 |
Source


|
| Record name | 4,4'-Di(methacryloylamino)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076961110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S,22R,23R,24S)-4-Methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraen-20-one](/img/structure/B1193964.png)






![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)


